Diflunisal acil glucurónido

Descripción general

Descripción

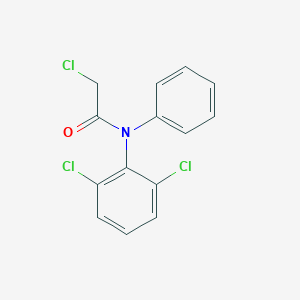

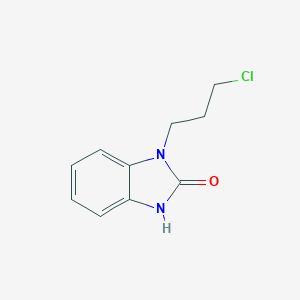

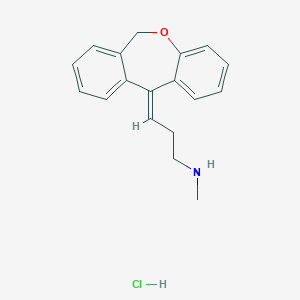

Diflunisal acyl glucuronide: is a metabolite of diflunisal, a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. Diflunisal is a salicylic acid derivative that inhibits prostaglandin synthesis, providing relief from pain and inflammation .

Aplicaciones Científicas De Investigación

Diflunisal acyl glucuronide has several applications in scientific research:

Mecanismo De Acción

Target of Action

Diflunisal acyl glucuronide (DAG), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .

Mode of Action

DAG, like its parent compound diflunisal, exerts its effects primarily through the inhibition of prostaglandin synthesis . This is achieved by blocking the action of prostaglandin synthetase . The inhibition of this enzyme leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

Diflunisal undergoes phenolic and acyl glucuronidation , as well as sulphate conjugation , to form DAG . Both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This indicates that the liver plays a significant role in the metabolism of diflunisal to DAG .

Pharmacokinetics

The plasma clearance of total (bound + unbound) diflunisal was found to be 10.2 ml·min−1 in healthy subjects . In patients with cirrhosis, the plasma clearance of unbound diflunisal was significantly impaired . In cirrhotic patients, the unbound partial clearances to the phenolic and acyl glucuronides were both significantly reduced, by approximately 38% .

Result of Action

The primary result of DAG’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response .

Action Environment

The action of DAG can be influenced by various environmental factors. For instance, the presence of liver disease, such as cirrhosis, can significantly impair the metabolism of diflunisal to DAG . This suggests that the efficacy and stability of DAG can be affected by the physiological state of the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diflunisal acyl glucuronide is not a naturally occurring metabolite and is only found in individuals exposed to diflunisal or its derivatives . The synthesis involves the glucuronidation of diflunisal, which is a phase II metabolic reaction. This process typically occurs in the liver, where diflunisal is conjugated with glucuronic acid to form diflunisal glucuronide ester .

Industrial Production Methods: the glucuronidation process can be replicated in vitro using liver microsomes or recombinant enzymes to produce the ester for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Diflunisal acyl glucuronide undergoes various chemical reactions, including hydrolysis and acyl migration. Hydrolysis can occur in the presence of enzymes such as human serum albumin, leading to the breakdown of the ester bond . Acyl migration is another reaction where the acyl group shifts positions within the molecule .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by enzymes like human serum albumin.

Acyl Migration: Occurs under physiological conditions, often in the presence of water and at body temperature.

Major Products Formed:

Hydrolysis: Produces diflunisal and glucuronic acid.

Acyl Migration: Results in positional isomers of the glucuronide.

Comparación Con Compuestos Similares

Aspirin (acetylsalicylic acid): Another salicylic acid derivative with similar anti-inflammatory and analgesic properties.

Naproxen: A non-steroidal anti-inflammatory drug with a similar mechanism of action.

Ibuprofen: Another NSAID that inhibits COX enzymes and reduces inflammation.

Uniqueness: Diflunisal acyl glucuronide is unique in its specific metabolic pathway and the formation of glucuronide conjugates. Unlike aspirin, which is metabolized to salicylic acid, diflunisal is primarily metabolized to its glucuronide esters, which have different pharmacokinetic properties .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNSISKAKJZJPR-NAHJCDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207144 | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58446-30-3 | |

| Record name | Diflunisal glucuronide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is diflunisal acyl glucuronide formed and what are its major metabolic pathways?

A1: Diflunisal acyl glucuronide is formed through glucuronidation of diflunisal, primarily in the liver, by the enzyme uridine 5'-diphosphate-glucuronosyltransferase (UGT). [] Following its formation, DAG can undergo several metabolic transformations, including:

- Hydrolysis: DAG can be hydrolyzed back to diflunisal, contributing to its systemic recirculation. []

- Isomerization: DAG undergoes intramolecular rearrangement to form a mixture of beta-glucuronidase-resistant isomers (iso-DAG). [, ]

- Transacylation: DAG can react with nucleophilic groups on proteins, forming covalent diflunisal-protein adducts. []

- Phenolic Glucuronidation: Iso-DAG can undergo further metabolism via phenolic glucuronidation, leading to the formation of novel "diglucuronides" (D-2G). []

Q2: What is the significance of diflunisal acyl glucuronide isomerization?

A2: The isomerization of DAG into iso-DAG holds several important implications:

- Resistance to Hydrolysis: Iso-DAG demonstrates increased resistance to hydrolysis compared to DAG, leading to its accumulation and prolonged presence in the body. [, ]

- Altered Transport: The rearrangement into iso-DAG facilitates its transport across the intestinal epithelium, potentially impacting its distribution and site of action. []

- Covalent Binding: Iso-DAG can contribute significantly to the formation of covalent diflunisal-protein adducts in the liver, primarily through a glycation mechanism. []

Q3: How do factors like cigarette smoking and oral contraceptive use influence diflunisal metabolism and diflunisal acyl glucuronide formation?

A3: Studies reveal that both cigarette smoking and the use of estrogen-containing oral contraceptives can significantly alter the metabolic profile of diflunisal. [] Specifically:

- Cigarette Smoking: Cigarette smokers exhibit a reduced capacity for diflunisal sulfation, leading to lower levels of diflunisal sulfate (DS) excretion. []

- Oral Contraceptive Use: Women using oral contraceptives demonstrate a similar decrease in DS excretion, coupled with a notable increase in DAG formation. []

Q4: What are the analytical techniques employed to quantify diflunisal and its metabolites, including diflunisal acyl glucuronide, in biological samples?

A4: High-performance liquid chromatography (HPLC) is the primary analytical method utilized for the simultaneous quantitation of diflunisal and its metabolites, including DAG, in biological matrices like urine. [] This method offers high sensitivity and allows for the separation and quantification of different metabolites.

Q5: What is the significance of covalent binding of diflunisal, potentially mediated by DAG, to proteins?

A5: The covalent binding of diflunisal to proteins, facilitated by the reactivity of DAG and its isomers, is an area of active research. [, , , , ] While the precise clinical implications are not fully elucidated, this phenomenon raises concerns about potential immunogenicity and the possibility of idiosyncratic drug reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)